molecular formula C14H16O10 B101446 Theogallin CAS No. 17365-11-6

Theogallin

Cat. No.: B101446
CAS No.: 17365-11-6
M. Wt: 344.27 g/mol
InChI Key: LDPLFHGGZNSKDS-FTBFGRRBSA-N
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Biochemical Analysis

Biochemical Properties

Theogallin interacts with various biomolecules in the body. In rats, this compound, or its metabolite quinic acid, can move through the blood-brain barrier and can have cognition-enhancing activities . This compound is a type of polyphenolic compound, which are known for their antioxidant properties .

Cellular Effects

This compound has been shown to influence cellular function. It has been observed to enhance the responses of hippocampal pyramidal cells . This enhancement seems to be due to the combined action of glutamic acid and this compound (or its presumable metabolite quinic acid), whereas L-theanine seems to have an opposite effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules such as enzymes and proteins. For instance, it has been observed to interact with glutamic acid, leading to changes in brain activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound shows a power decreasing effect on cortical activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the polyphenolic compounds found in tea, which are known to have antioxidant properties

Transport and Distribution

It is known that this compound or its metabolite quinic acid can move through the blood-brain barrier in rats .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that this compound or its metabolites may be found in various compartments within the cell .

Properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-FTBFGRRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332031
Record name Theogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17365-11-6
Record name Theogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17365-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEOGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GTS57R32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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